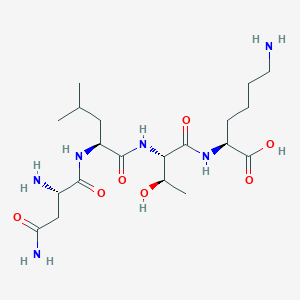
H-Asn-Leu-Thr-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Asn-Leu-Thr-Lys-OH is a peptide consisting of four amino acids: asparagine, leucine, threonine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in medicine, chemistry, and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Leu-Thr-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form a peptide bond.
Deprotection: The protecting group (usually Fmoc) is removed to expose the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, large-scale peptide synthesis often employs automated peptide synthesizers that follow similar principles as SPPS but on a larger scale. These machines can produce peptides in high yields and purity, making them suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Asn-Leu-Thr-Lys-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reductive conditions can reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.
Applications De Recherche Scientifique
Chemistry
Peptides like H-Asn-Leu-Thr-Lys-OH are used as building blocks in the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, these peptides can serve as substrates for enzymes, ligands for receptors, and modulators of biological pathways.
Medicine
Medically, peptides are used in drug development for their ability to target specific receptors and pathways with high specificity and low toxicity.
Industry
In industry, peptides are used in biotechnology for the development of biosensors, diagnostics, and as components in various bioprocesses.
Mécanisme D'action
The mechanism of action of peptides like H-Asn-Leu-Thr-Lys-OH involves their interaction with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor can activate or inhibit signaling pathways, while interaction with an enzyme can alter its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Asn-Leu-Thr-Lys-OH: can be compared to other peptides with similar sequences, such as or .
This compound: is unique due to its specific sequence, which determines its and with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence , which imparts distinct chemical properties and biological functions . This sequence specificity allows it to interact with particular molecular targets, making it valuable in research and therapeutic applications.
Propriétés
Numéro CAS |
71937-81-0 |
|---|---|
Formule moléculaire |
C20H38N6O7 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H38N6O7/c1-10(2)8-14(25-17(29)12(22)9-15(23)28)18(30)26-16(11(3)27)19(31)24-13(20(32)33)6-4-5-7-21/h10-14,16,27H,4-9,21-22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
Clé InChI |
IMSDIYWYJLYZGE-BLDNINTCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















